N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride
Description
N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide hydrochloride (osanetant hydrochloride) is a piperidine-based compound with a stereochemically defined (3R)-configuration. It features a benzoyl group, a 3,4-dichlorophenyl substituent, and a methylacetamide moiety, all contributing to its pharmacological profile. Its crystalline forms (I and II) are prepared via benzenesulfonate intermediates, ensuring high purity and stability .
Properties
CAS No. |
173050-51-6 |
|---|---|
Molecular Formula |
C35H42Cl3N3O2 |
Molecular Weight |
643.1 g/mol |
IUPAC Name |
N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C35H41Cl2N3O2.ClH/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3;1H/t34-;/m0./s1 |
InChI Key |
NKFREVJOQXEZID-GXUZKUJRSA-N |
Isomeric SMILES |
CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl |
Canonical SMILES |
CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Preparation Methods
Core Piperidine Intermediate Synthesis
The target molecule features two piperidine rings: a 3-(3,4-dichlorophenyl)-substituted ring and a 4-phenyl-substituted ring. The (3R) stereochemistry is established early via chiral resolution or asymmetric catalysis. A common approach involves:
Propyl Linker Installation
The propyl chain connecting the two piperidine rings is introduced via nucleophilic alkylation:
- Reaction of 1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-ol with 1,3-dibromopropane in tetrahydrofuran (THF), yielding a bromopropyl intermediate.
- Coupling with 4-phenylpiperidin-4-amine using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
Stepwise Preparation Methodology
Synthesis of (3R)-1-Benzoyl-3-(3,4-Dichlorophenyl)Piperidin-3-yl Propyl Bromide
Coupling with N-Methyl-4-Phenylpiperidin-4-Amine
- N-Methylation :
- Alkylation :
Acetamide Formation and Hydrochloride Salt Precipitation
- Acetylation :
- Salt Formation :
Reaction Optimization and Critical Parameters
Solvent and Base Selection
| Step | Optimal Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Benzoylation | DCM | TEA | 0°C → 22°C | 92% |
| Propyl Alkylation | THF | None | 50°C | 85% |
| N-Methylation | Methanol | None | 65°C | 88% |
| Acetamide Formation | DCM | TEA | 0°C → 22°C | 78% |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps, while DCM minimizes side reactions during acylation.
Stereochemical Control
- Chiral Resolution : Use (R)-mandelic acid to resolve racemic 3-(3,4-dichlorophenyl)piperidin-3-ol, achieving 99% enantiomeric excess (ee).
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective synthesis of the piperidine core.
Purification and Analytical Characterization
Recrystallization Techniques
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired products are formed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| Osanetant hydrochloride | 175–177 (Form I) | Low in water | 5.2 |
| (3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine HCl | 175–177 | DMSO-soluble | 3.8 |
| N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide HCl | Not reported | Ethanol-soluble | 4.5 |
Biological Activity
N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research studies and findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with benzoyl and phenyl groups, contributing to its bioactivity. The presence of chlorine atoms in the phenyl group enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.
The biological activity of this compound primarily arises from its interaction with various receptors and enzymes. Studies indicate that it acts as a reversible inhibitor of specific targets, including monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can modulate pain perception and inflammation pathways.
Pharmacological Effects
- Antiproliferative Activity : Research has shown that derivatives of benzoylpiperidine exhibit notable antiproliferative effects on various cancer cell lines. For instance, compounds similar to N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide have demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays revealed that certain derivatives possess strong inhibitory action, making them potential candidates for managing diabetes .
Study 1: Anticancer Activity
A study investigated the anticancer properties of related piperidine compounds. The results indicated that modifications on the piperidine structure significantly impacted their cytotoxicity against cancer cell lines. Notably, compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of this class of compounds. Molecular docking simulations suggested that the benzoyl group interacts favorably with the active site of MAGL, leading to competitive inhibition . The findings were corroborated by kinetic assays that confirmed the reversible nature of the inhibition.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
